N-benzyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Description
N-Benzyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound featuring a fused triazole-pyridazine core. The benzyl group at the N6 position and the methyl group at the C3 position contribute to its steric and electronic properties, influencing binding affinity and selectivity .
Properties
Molecular Formula |
C13H13N5 |
|---|---|
Molecular Weight |
239.28 g/mol |
IUPAC Name |
N-benzyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C13H13N5/c1-10-15-16-13-8-7-12(17-18(10)13)14-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,14,17) |
InChI Key |
PMBUPLYJRDGQQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Standard Substitution Protocol
A representative procedure involves refluxing 6-chloro-3-methyl-triazolo[4,3-b]pyridazine with benzylamine in a polar aprotic solvent (e.g., DMF or DMSO) in the presence of a base such as potassium carbonate. The reaction is monitored via TLC, with yields ranging from 65% to 85% depending on stoichiometry and solvent choice.
Example Synthesis :
-
6-Chloro-3-methyl-triazolo[4,3-b]pyridazine (1.0 equiv) and benzylamine (1.2 equiv) are combined in anhydrous DMF.
-
Potassium carbonate (2.0 equiv) is added, and the mixture is heated at 90°C for 12–18 hours.
-
The product is purified via silica gel chromatography (eluent: ethyl acetate/hexane) or recrystallization from ethanol.
Catalytic Enhancements
Palladium-catalyzed cross-coupling has been explored for challenging substitutions. For instance, employing Pd(OAc)₂ with Xantphos as a ligand enables efficient amination at lower temperatures (60–70°C), improving yields to >90% in some cases.
Alternative Routes: Reductive Amination and Microwave Assistance
Reductive Amination
In cases where direct substitution is inefficient, reductive amination offers an alternative. The ketone intermediate 6-oxo-3-methyl-triazolo[4,3-b]pyridazine is treated with benzylamine in the presence of NaBH₃CN or H₂/Pd-C, yielding the target compound.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A reported protocol involves heating 6-chloro-3-methyl-triazolopyridazine with benzylamine in DMF at 120°C for 30 minutes under microwave conditions, achieving 78% yield.
Analytical Characterization and Quality Control
Critical spectroscopic data for N-benzyl-3-methyl-[1,triazolo[4,3-b]pyridazin-6-amine include:
Challenges and Optimization Strategies
Regioselectivity Concerns
Competing substitution at position 3 or over-alkylation of the benzylamine can occur. Employing bulky bases (e.g., DIPEA) or lowering reaction temperatures mitigates these issues.
Solvent and Temperature Effects
Higher yields are observed in DMF compared to THF or acetonitrile, likely due to improved solubility of intermediates. Excessive heating (>100°C) promotes decomposition, necessitating precise temperature control.
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies:
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Classical SNAr | DMF, K₂CO₃, 90°C, 12 h | 65–85% | Simplicity, scalability | Longer reaction times |
| Pd-Catalyzed Coupling | Pd(OAc)₂, Xantphos, 70°C, 6 h | 85–92% | Higher yields, milder conditions | Cost of catalysts |
| Microwave-Assisted | DMF, 120°C, 30 min | 70–78% | Rapid synthesis | Specialized equipment required |
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-benzyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Biological Activities
Research has highlighted several biological activities associated with N-benzyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, related compounds have demonstrated effectiveness against bacteria such as Staphylococcus aureus and Enterococcus faecalis .
- Anticancer Potential : The compound has been investigated for its potential as an anticancer agent. Its structural similarity to other known anticancer compounds suggests that it may inhibit cancer cell proliferation through various mechanisms .
- CNS Activity : The unique structure allows for potential central nervous system penetration, making it a candidate for neurological disorders. Research into pyridazine derivatives indicates their role in modulating pathways related to neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Cancer Treatment : A study investigated derivatives of this compound as potential inhibitors of specific kinases involved in cancer progression. One derivative showed selective inhibition at low micromolar concentrations, indicating promising anticancer properties .
- Antimicrobial Research : Another research effort focused on synthesizing various derivatives and screening them against a panel of microbial strains. Several derivatives exhibited moderate to good antimicrobial activity, suggesting that modifications could enhance efficacy against resistant strains .
Comparative Analysis with Related Compounds
The following table summarizes some key features and biological activities of this compound compared to structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Triazole-pyridazine scaffold with benzyl and methyl groups | Antimicrobial; Anticancer |
| 1H-1,2,4-Triazolo[4,5-c]pyridazine | Similar triazole core but different substituents | Antimicrobial; CNS effects |
| 1H-1,2,3-Triazolo[4,5-d]pyridazines | Variations in ring substitutions | Potential CNS activity |
Mechanism of Action
The mechanism of action of N-benzyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the triazolopyridazine scaffold.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The triazolo[4,3-b]pyridazine scaffold has been extensively modified to explore structure-activity relationships (SAR). Below is a detailed comparison with key analogs:
Substitutions at the C3 Position
Modifications at the N6 Position
Key Research Findings
BRD4 Inhibition : The trifluoromethyl derivative (STK651245) exhibits superior BRD4 binding due to its electronegative group stabilizing interactions with His437 and Tyr97 in the acetyl-lysine binding pocket . In contrast, the methyl-substituted N-benzyl analog shows reduced potency but better pharmacokinetic properties .
PIM1 Selectivity : Cyclohexyl and trifluoromethylphenyl substituents at N6/C3 enhance PIM1 inhibition by forming hydrophobic contacts with the hinge region (e.g., Val126 and Leu174) .
Antiproliferative Effects : Replacement of benzamidine with triazolo[4,3-b]pyridazine moieties (e.g., in compound 14–17) abolishes thrombin inhibition but confers antiproliferative activity, likely via kinase-independent mechanisms .
Biological Activity
N-benzyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHN
- Molecular Weight : 239.28 g/mol
- CAS Number : 1374537-99-1
Biological Activity Overview
Research indicates that compounds containing the triazolo-pyridazine scaffold exhibit various biological activities, including:
- Antimicrobial Properties : Some derivatives have shown efficacy against protozoan parasites such as Cryptosporidium spp., which are responsible for cryptosporidiosis. In vitro studies demonstrated that triazolopyridazines can rapidly eliminate C. parvum from infected cultures, suggesting potential for therapeutic applications in treating cryptosporidiosis .
- Anticancer Activity : Compounds similar to this compound have been evaluated for their anticancer properties. For instance, derivatives have shown inhibitory effects on cell proliferation and angiogenesis in tumor models . The binding affinity of these compounds to matrix metalloproteinases (MMPs), which are involved in tumor progression and metastasis, indicates a mechanism through which they may exert their anticancer effects .
- Cytotoxicity : The cytotoxic effects of this compound and its analogs have been assessed using various cancer cell lines. Studies have reported varying degrees of cytotoxicity depending on the structural modifications made to the triazolo-pyridazine core .
Case Study 1: Antimicrobial Efficacy Against Cryptosporidium
A study evaluated the efficacy of this compound in vitro against C. parvum. The results indicated that at concentrations exceeding six times the EC, the compound significantly reduced parasite numbers in cultured cells. This suggests a promising avenue for developing new treatments for cryptosporidiosis .
Case Study 2: Anticancer Mechanisms
In another investigation focusing on the anticancer potential of similar compounds, researchers utilized shell-less chick chorioallantoic membrane (CAM) assays to evaluate antiangiogenic properties. The results indicated that these compounds effectively inhibited blood vessel formation in tumor tissues, supporting their role as potential anticancer agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Modification | Effect on Activity |
|---|---|
| Substitution at position 6 | Increased potency against C. parvum |
| Alteration of benzyl group | Variability in cytotoxicity across cancer cell lines |
| Introduction of halogens | Modulation of binding affinity to MMPs |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
